Bis(N-pantothenylamidoethyl) disulfide

Description

Properties

IUPAC Name |

N-[3-[2-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]-2,4-dihydroxy-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42N4O8S2/c1-21(2,13-27)17(31)19(33)25-7-5-15(29)23-9-11-35-36-12-10-24-16(30)6-8-26-20(34)18(32)22(3,4)14-28/h17-18,27-28,31-32H,5-14H2,1-4H3,(H,23,29)(H,24,30)(H,25,33)(H,26,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWYOLJPSHDSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)NCCSSCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015707 | |

| Record name | N,N'-{Disulfanediylbis[2,1-ethanediylimino(3-oxo-3,1-propanediyl)]}bis(2,4-dihydroxy-3,3-dimethylbutanamide) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16816-67-4, 138148-35-3 | |

| Record name | pantethine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759269 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-{Disulfanediylbis[2,1-ethanediylimino(3-oxo-3,1-propanediyl)]}bis(2,4-dihydroxy-3,3-dimethylbutanamide) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(N-pantothenylamidoethyl) disulfide (D-Pantethine)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(N-pantothenylamidoethyl) disulfide, more commonly known as D-Pantethine, is the stable disulfide dimer of pantetheine. As a pivotal intermediate in the biosynthesis of Coenzyme A (CoA), it holds a significant position in cellular metabolism.[1] This guide provides a comprehensive technical overview of D-Pantethine, including its chemical structure, physicochemical properties, synthesis, and established analytical methodologies. It further delves into its multifaceted mechanism of action, particularly in lipid metabolism, and summarizes key findings from preclinical and clinical investigations into its therapeutic potential for dyslipidemia. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of metabolic modulators.

Introduction: The Metabolic Significance of a Vitamin B5 Derivative

Pantethine is a naturally occurring compound synthesized in the body from pantothenic acid (vitamin B5) through the addition of cysteamine.[1][2] Structurally, it is comprised of two pantetheine molecules linked by a disulfide bridge.[1] While pantothenic acid itself is a well-known B-vitamin, pantethine is considered a more metabolically active form as it is structurally closer to Coenzyme A, a vital cofactor in over 70 enzymatic pathways.[3] These pathways are central to the metabolism of carbohydrates, lipids, and amino acids.[2] The primary therapeutic interest in pantethine lies in its application as a dietary supplement for the management of hyperlipidemia, specifically for lowering elevated blood cholesterol and triglycerides.[1][4]

Chemical Structure and Physicochemical Properties

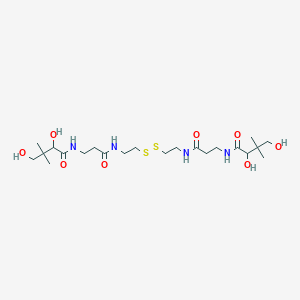

This compound is a chiral molecule, with the D-isomer being the biologically active form, commonly referred to as D-Pantethine.

dot

Caption: Chemical Structure of D-Pantethine.

Table 1: Physicochemical Properties of D-Pantethine

| Property | Value | Source(s) |

| IUPAC Name | (2R,2′R)-N,N′-(3,12-Dioxo-7,8-dithia-4,11-diazatetradecane-1,14-diyl)bis(2,4-dihydroxy-3,3-dimethylbutanamide) | [1] |

| Synonyms | This compound, D-Pantethine, Pantethin, LBF factor | |

| CAS Number | 16816-67-4 | [1] |

| Molecular Formula | C22H42N4O8S2 | [5] |

| Molecular Weight | 554.72 g/mol | [5] |

| Physical Form | Solid or viscous oil/syrup | [5] |

| Solubility | Water: 100 mg/mL; Methanol: Slightly soluble; DMSO: Insoluble | [6] |

| Storage | 2-8°C, Hygroscopic | [6] |

| Predicted pKa | 12.71 ± 0.20 | N/A |

| Predicted Boiling Point | 987.2 ± 65.0 °C | N/A |

| Optical Rotation | D27 +13.5° (c = 3.75 in water) | N/A |

Synthesis and Manufacturing

The synthesis of D-Pantethine can be achieved from D-pantothenic acid. A general manufacturing process involves the conversion of methyl d-pantothenate to pantothenyl hydrazide. This intermediate is then reacted with bis(β-aminoethyl)disulfide dihydrochloride under controlled pH conditions to yield D-Pantethine as a viscous oil.

Illustrative Synthesis Pathway:

dot

Caption: Simplified Synthesis Pathway of D-Pantethine.

Mechanism of Action and Pharmacokinetics

The biological effects of D-Pantethine are intrinsically linked to its role as a precursor to Coenzyme A (CoA).

Pharmacokinetics: Upon oral administration, D-Pantethine is rapidly hydrolyzed by the enzyme pantetheinase, which is highly active in the small intestinal mucosa and plasma, into its constituent molecules: pantothenic acid and cysteamine.[7] Consequently, intact pantethine is often undetectable in plasma following oral ingestion.[7] The resulting pantothenic acid is then absorbed and utilized by the body for CoA synthesis. Peak plasma concentrations of pantothenate occur approximately 2.5 hours after administration of pantethine.[7]

Molecular Mechanism of Action: The primary mechanism by which pantethine exerts its lipid-lowering effects is through the elevation of intracellular CoA levels.[2][8] CoA is a critical cofactor in fatty acid metabolism. The proposed mechanisms include:

-

Inhibition of Cholesterol Synthesis: Pantethine, likely through its metabolic products, has been shown to inhibit HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[2]

-

Inhibition of Fatty Acid Synthesis: It also influences the activity of acetyl-CoA carboxylase, a key enzyme in the synthesis of fatty acids.[2] By inhibiting this enzyme, pantethine reduces the production of triglycerides.[2]

-

Enhancement of Fatty Acid Oxidation: Increased levels of CoA facilitate the transport of fatty acids into the mitochondria for β-oxidation, thereby promoting the catabolism of fats for energy.[3]

dot

Caption: Metabolic Fate and Mechanism of Action of D-Pantethine.

Analytical Methodologies

The quality control and quantification of D-Pantethine and its metabolites are crucial for research and pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Protocol: HPLC-UV Analysis of Pantothenic Acid (Pantethine Metabolite)

This protocol is adapted for the analysis of pantothenic acid, the primary metabolite of pantethine, and is relevant for pharmacokinetic studies and quality control of supplements.

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.

-

Column: Reversed-phase C18 column (e.g., 300 mm x 3.9 mm I.D., 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, 0.01 M, adjusted to pH 3.5 with phosphoric acid) and an organic solvent like acetonitrile. The specific ratio may vary, for instance, 67:33 (v/v) buffer to acetonitrile for isocratic elution.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Sample Preparation: Samples (e.g., raw material, supplement tablets) are extracted with a suitable buffer, sonicated to ensure complete dissolution, and filtered through a 0.45 µm membrane filter prior to injection.

-

Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Preclinical and Clinical Evidence

The primary therapeutic application of D-Pantethine investigated in clinical trials is the management of dyslipidemia.

Summary of Clinical Trial Results in Dyslipidemia:

A systematic review of 28 clinical trials, encompassing 646 subjects with hyperlipidemia, has provided substantial evidence for the efficacy of pantethine.[9] The median dosage used in these trials was 900 mg/day, typically administered as 300 mg three times daily.[9]

Table 2: Average Percentage Change in Blood Lipids with Pantethine Supplementation (from baseline)

| Parameter | Month 1 | Month 2 | Month 3 | Month 4 |

| Total Cholesterol | -8.7% | -11.6% | -12.6% | -15.1% |

| LDL Cholesterol | -10.4% | -15.2% | -17.7% | -20.1% |

| Triglycerides | -14.2% | -15.8% | -23.7% | -32.9% |

| HDL Cholesterol | +6.1% | +7.8% | +10.7% | +8.4% |

| Data derived from McRae MP, Nutr Res. 2005;25:319-333.[9] | ||||

| Not a statistically significant change in this particular analysis. |

In a triple-blind, placebo-controlled study involving subjects with low-to-moderate cardiovascular risk, pantethine supplementation (600-900 mg/day) for 16 weeks resulted in a significant 11% decrease in LDL cholesterol from baseline, compared to a 3% increase in the placebo group.[8][10]

Safety and Tolerability: Across numerous studies, D-Pantethine has been shown to be well-tolerated.[6][9] The most commonly reported side effects are mild gastrointestinal complaints.[9] Long-term studies of up to one year have not revealed significant adverse effects.[6]

Conclusion and Future Directions

This compound (D-Pantethine) is a well-characterized derivative of vitamin B5 with a clear role in cellular metabolism as a direct precursor to Coenzyme A. Its mechanism of action in modulating lipid metabolism is supported by a growing body of evidence, leading to its established use as a nutraceutical for improving blood lipid profiles. For drug development professionals, its excellent safety profile and oral bioavailability make it an attractive candidate for further investigation, potentially as an adjunct therapy for dyslipidemia or in other metabolic disorders where CoA metabolism is implicated. Future research should focus on elucidating the full spectrum of its metabolic effects, exploring synergistic combinations with other lipid-lowering agents, and developing optimized formulations to enhance its therapeutic efficacy.

References

-

Pantethine promotes healthy lipid and cholesterol metabolism, study shows. (n.d.). Retrieved from [Link]

-

Arsenio, L., Bodria, P., Magnati, G., Strata, A., & Trovato, R. (1986). Effectiveness of long-term treatment with pantethine in patients with dyslipidemia. Clinical Therapeutics, 8(5), 537–545. Retrieved from [Link]

-

Evans, M., Rumberger, J. A., Azumano, I., Soni, M. G., & Soni, M. (2014). Pantethine, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation. Nutrition Research, 34(2), 1-8. Retrieved from [Link]

-

Pantethine - Alzheimer's Drug Discovery Foundation. (n.d.). Retrieved from [Link]

-

What is the mechanism of Pantethine? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Study Finds Pantethine Supplementation Lowers Cholesterol. (n.d.). Retrieved from [Link]

-

Di Meo, A., Margarucci, L., Galmozzi, A., et al. (2024). Coenzyme A fueling with pantethine limits autoreactive T cell pathogenicity in experimental neuroinflammation. Journal of Neuroinflammation, 21(1), 273. Retrieved from [Link]

-

Kelly, G. S. (1997). Pantethine: A Review of its Biochemistry and Therapeutic Applications. Alternative Medicine Review, 2(5), 365-377. Retrieved from [Link]

-

Wittwer, C. T., Gahl, W. A., Butler, J. D., Zoon, K. C., & Thoene, J. G. (1985). Metabolism of pantethine in cystinosis. The Journal of clinical investigation, 76(4), 1665–1672. Retrieved from [Link]

-

Wittwer, C. T., Gahl, W. A., Butler, J. D., Zoon, K. C., & Thoene, J. G. (1985). Metabolism of pantethine in cystinosis. The Journal of clinical investigation, 76(4), 1665–1672. Retrieved from [Link]

-

Pantethine. (n.d.). In Wikipedia. Retrieved from [Link]

-

Wittle, E. L., Moore, J. A., Stipek, R. W., Peterson, F. E., McGlohon, V. M., Bird, O. D., Brown, G. M., & Snell, E. E. (1951). The Synthesis of Pantetheine—Pantethine. Journal of the American Chemical Society, 73(12), 5522-5525. Retrieved from [Link]

-

Walton, E., Wilson, A. N., Holly, F. W., & Folkers, K. (1952). Synthesis of Pantetheine and S-Acetylpantetheine. Journal of the American Chemical Society, 74(19), 4729-4731. Retrieved from [Link]

-

Pantethine. (n.d.). PubChem. Retrieved from [Link]

-

CHARLES UNIVERSITY IN PRAGUE. (n.d.). Retrieved from [Link]

-

Pantethine | C22H42N4O8S2 | CID 452306. (n.d.). PubChem. Retrieved from [Link]

-

Shibata, K., Fukuwatari, T., & Sano, M. (2013). D-pantethine has vitamin activity equivalent to D-pantothenic acids for recovering from a deficiency of D-pantothenic acid in rats. Journal of nutritional science and vitaminology, 59(2), 93–99. Retrieved from [Link]

-

Bucchini, A., & Pellegrino, R. M. (2014). HPLC determination of pantothenic acid in royal jelly. Analytical Methods, 6(18), 7122-7127. Retrieved from [Link]

Sources

- 1. Pantethine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Pantethine? [synapse.patsnap.com]

- 3. altmedrev.com [altmedrev.com]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Pantethine | C22H42N4O8S2 | CID 452306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Effectiveness of long-term treatment with pantethine in patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolism of pantethine in cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pantethine, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. enduranceresearch.com [enduranceresearch.com]

- 10. supplysidesj.com [supplysidesj.com]

The Synthesis and Characterization of Pantothenic Acid Derivatives: A Technical Guide for Researchers

This guide provides an in-depth exploration of the synthesis and characterization of pantothenic acid (Vitamin B5) derivatives, molecules of significant interest in drug discovery and development. As the metabolic precursor to Coenzyme A (CoA), pantothenic acid is central to numerous biochemical pathways, making its derivatives potent tools for modulating cellular processes.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Pantothenic Acid and its Derivatives

Pantothenic acid is a water-soluble vitamin composed of a pantoic acid moiety linked to β-alanine via an amide bond.[4] Its biological importance lies in its role as a key component of Coenzyme A (CoA) and acyl carrier protein (ACP).[2] CoA is a critical cofactor in cellular metabolism, participating in the synthesis and oxidation of fatty acids, the Krebs cycle, and the synthesis of various biomolecules.[1]

The modification of the pantothenic acid structure has given rise to a diverse class of derivatives with a range of biological activities. These derivatives can act as antimetabolites, inhibiting enzymes in the CoA biosynthetic pathway, or serve as prodrugs to enhance the delivery of therapeutic agents.[5][6] For instance, N-substituted pantothenamides have demonstrated antimicrobial properties by disrupting bacterial CoA biosynthesis and utilization.[6] Other derivatives, such as panthenol (the alcohol analog), are widely used in dermatological applications for their wound-healing properties.[7][8] The therapeutic potential of pantothenic acid derivatives extends to conditions like dyslipidemia and neurodegenerative diseases.[8]

Synthetic Strategies for Pantothenic Acid Derivatives

The synthesis of pantothenic acid derivatives can be broadly categorized into chemical and enzymatic approaches. The choice of method depends on factors such as the desired structural modifications, scalability, and stereochemical considerations.

Chemical Synthesis

Chemical synthesis offers a versatile platform for creating a wide array of pantothenic acid derivatives. The industrial synthesis of pantothenic acid itself typically begins with the condensation of isobutyraldehyde and formaldehyde to form hydroxypivaldehyde, which is then converted to racemic pantolactone.[4] Resolution of the pantolactone and subsequent coupling with a β-alanine derivative yields pantothenic acid.[4]

A common strategy for synthesizing N-substituted pantothenamides involves the activation of the carboxylic acid of a protected pantothenic acid precursor, followed by amidation with a desired amine.[6] Van Wyk and Strauss (2008) developed a parallel synthesis method based on the aminolysis of an activated thioester of pantothenic acid, allowing for the rapid generation of a library of pantothenamides.[6]

Experimental Workflow: Parallel Synthesis of N-Substituted Pantothenamides

Caption: Workflow for parallel synthesis of pantothenamide derivatives.

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to chemical methods, often proceeding under mild reaction conditions with high yields.[5] Pantothenate synthetase, the enzyme responsible for the final step in pantothenic acid biosynthesis, has been exploited for the synthesis of various derivatives.[9] This enzyme exhibits a broad substrate scope, accepting a range of non-native amine substrates for coupling with pantoate.[9] This biocatalytic approach has been successfully employed to synthesize pantothenic acid antimetabolites that are challenging to produce via traditional chemical routes.[9]

Signaling Pathway: Enzymatic Synthesis of Pantothenic Acid Derivatives

Caption: Enzymatic synthesis of pantothenic acid derivatives.

Characterization Techniques

The comprehensive characterization of synthesized pantothenic acid derivatives is crucial to confirm their identity, purity, and structural integrity. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of pantothenic acid and its derivatives.[10][11][12][13] It is widely used for purity assessment, quantification, and stability studies.[12] Reversed-phase chromatography with a C18 column is a common approach, often coupled with UV detection at around 200-210 nm.[10][13] The choice of mobile phase is critical for achieving optimal separation; a mixture of an acidic buffer (e.g., phosphate or formate) and an organic modifier like acetonitrile or methanol is frequently used.[10][11]

Table 1: Representative HPLC Conditions for Pantothenic Acid Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | C18, 5 µm, 4.6 x 150 mm | L-column2 ODS |

| Mobile Phase | Acetonitrile/Potassium Dihydrogen Phosphate (pH 2.5) | 0.02 M Phosphate (pH 3.0)/Acetonitrile (95:5) |

| Flow Rate | 1.0 mL/min | Not specified |

| Detection | UV at 204 nm | UV at 200 nm |

| Reference | [12] | [10] |

Protocol: HPLC Analysis of a Pantothenic Acid Derivative

-

Sample Preparation: Dissolve the synthesized derivative in the mobile phase to a final concentration of 10-50 µg/mL.[12] Filter the sample through a 0.45 µm syringe filter.

-

Instrument Setup:

-

Injection and Data Acquisition:

-

Inject a defined volume of the sample (e.g., 50 µL).[12]

-

Record the chromatogram and integrate the peak corresponding to the pantothenic acid derivative.

-

-

Quantification (Optional): Prepare a calibration curve using standards of known concentrations to quantify the amount of the derivative in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides enhanced sensitivity and selectivity for the analysis of pantothenic acid derivatives, particularly in complex matrices.[14] This technique couples the separation power of HPLC with the mass-resolving capabilities of a mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization source for these molecules.[14] Multiple reaction monitoring (MRM) is often employed for targeted quantification, offering high specificity and low detection limits.[10][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of newly synthesized pantothenic acid derivatives. Both ¹H and ¹³C NMR are used to confirm the presence of key functional groups and the overall molecular framework.[15][16] The chemical shifts and coupling constants provide detailed information about the connectivity of atoms within the molecule. For example, in the ¹H NMR spectrum of pantothenic acid, characteristic signals for the methyl groups of the pantoic acid moiety and the methylene protons of the β-alanine fragment can be observed.[16]

Table 2: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for Pantothenic Acid in D₂O

| Protons | Chemical Shift (ppm) |

| CH₃ (gem-dimethyl) | ~0.9 |

| CH₂ (β-alanine) | ~2.4 |

| CH₂ (β-alanine, adjacent to NH) | ~3.4 |

| CH₂OH | ~3.4-3.5 |

| CHOH | ~4.0 |

Note: Chemical shifts can vary depending on the solvent and pH. Source:[16][17]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule.[18][19] In the context of pantothenic acid derivatives, FTIR can be used to confirm the presence of key vibrational modes, such as the O-H stretch of the hydroxyl groups, the C=O stretch of the amide and carboxylic acid groups, and the N-H bend of the amide.[20][21]

Mass Spectrometry (MS)

In addition to its use in LC-MS, standalone mass spectrometry is crucial for determining the molecular weight of the synthesized derivatives and for fragmentation analysis to support structural assignments. Techniques like gas chromatography-mass spectrometry (GC-MS) can also be employed after derivatization of the analyte to increase its volatility.[22][23][24]

Conclusion and Future Perspectives

The synthesis and characterization of pantothenic acid derivatives represent a vibrant area of research with significant implications for drug discovery. The versatility of both chemical and enzymatic synthetic approaches allows for the creation of a vast chemical space of novel compounds. The continued development of innovative synthetic methodologies, coupled with advanced analytical techniques, will undoubtedly accelerate the discovery of new pantothenic acid derivatives with enhanced therapeutic properties. As our understanding of the intricate roles of Coenzyme A in health and disease deepens, the targeted design of pantothenic acid-based molecules will continue to be a promising strategy for addressing a range of medical needs.

References

-

Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS. (2023). Shokuhin Eiseigaku Zasshi, 64(1), 47-52. [Link]

-

Synthetic scheme for the production of the pantothenic acid analog... (n.d.). ResearchGate. [Link]

-

HPLC Methods for analysis of Pantothenic acid. (n.d.). HELIX Chromatography. [Link]

-

Leonardi, R., & Jackowski, S. (2007). Biosynthesis of Pantothenate and Coenzyme A. EcoSal Plus, 2(2). [Link]

-

Synthesis and biological activity of pantetheine analogs and derivatives. (1953). [Link]

-

van Wyk, M., & Strauss, E. (2008). Development of a method for the parallel synthesis and purification of N-substituted pantothenamides, known inhibitors of coenzyme A biosynthesis and utilization. Organic & Biomolecular Chemistry, 6(22), 4226-4234. [Link]

-

Pantothenic acid derivatives. (2024, March 23). Clinical Tree. [Link]

-

Wu, H. L., Wu, S. M., & Chen, S. H. (2003). Liquid chromatographic method for determination of calcium pantothenate preparations and related stability studies. Journal of Food and Drug Analysis, 11(4), 316-321. [Link]

-

USP-Compliant Analysis of Vitamins in Dietary Supplements Analysis of Calcium Pantothenate by Nexera™ XR. (n.d.). Shimadzu. [Link]

-

Leonardi, R., & Jackowski, S. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 2(2). [Link]

-

Pantothenic acid. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Analysis of Pantothenic Acid (Vitamin B5). (2012). In B Vitamins and Folate. The Royal Society of Chemistry. [Link]

-

Pantothenic Acid (Vitamin B-5) in Fortified Foods: Comparison of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method and a Microbiological Assay (AOAC Official Method(SM) 992.07). (2009). Journal of AOAC International, 92(2), 597-605. [Link]

-

Begley, T. P. (2018). Vitamin B5: Pantothenate. In The Chemical Biology of Vitamins. The Royal Society of Chemistry. [Link]

-

Pantothenic Acid. (n.d.). Linus Pauling Institute, Oregon State University. [Link]

-

PANTOTHENIC ACID – APPLICATIONS, SYNTHESIS AND BIOSYNTHESIS. (2015). Bioengineering, 6(2), 938-944. [Link]

-

Krijt, J., Hnátek, Z., & Hartvichová, H. (2015). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. Journal of Chromatography B, 997, 181-188. [Link]

-

The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amides. (2021). Organic & Biomolecular Chemistry, 19(17), 3845-3850. [Link]

-

The synthesis and testing of some analogues of pantoic acid and β-alanine. (1949). [Link]

-

Experimental Raman and IR spectral and theoretical studies of vibrational spectrum and molecular structure of Pantothenic acid (vitamin B-5). (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 130, 20-29. [Link]

-

EI mass spectrum of the TMS derivative of pantothenic acid (220). (n.d.). ResearchGate. [Link]

-

Supporting Information File 2 A cross-metathesis approach to novel pantothenamide derivatives NMR spectra. (n.d.). Beilstein Journals. [Link]

-

3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoic acid. (n.d.). MassBank. [Link]

-

Postaru, M., Cas̆caval, D., & Galaction, A. I. (2015). PANTOTHENIC ACID – APPLICATIONS, SYNTHESIS AND BIOSYNTHESIS. Revista de Chimie, 66(9), 1438-1443. [Link]

-

GHEZZI, A., & LEVY, B. (2022). Vitamin B5 (Pantothenic Acid). In StatPearls. StatPearls Publishing. [Link]

-

On the Synthesis of Pantothenic Acid and Derivatives. (1940). Journal of the American Chemical Society, 62(7), 1765-1767. [Link]

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0000210). (n.d.). Human Metabolome Database. [Link]

-

Showing NP-Card for Pantothenic acid (NP0000744). (n.d.). NP-MRD. [Link]

-

The optimization of HPLC-UV conditions for use with FTIR detection in the analysis of B vitamins. (2007). Journal of Chromatographic Science, 45(8), 517-521. [Link]

-

Experimental Raman and IR spectral and theoretical studies of vibrational spectrum and molecular structure of Pantothenic acid (vitamin B5). (2014). Semantic Scholar. [Link]

-

Pantothenate at BMRB. (n.d.). BMRB. [Link]

-

Postaru, M., Cas̆caval, D., & Galaction, A. I. (2015). PANTOTHENIC ACID – APPLICATIONS, SYNTHESIS AND BIOSYNTHESIS. Revista de Chimie, 66(9), 1438-1443. [Link]

-

PANTOTHENIC ACID: AN OVERVIEW FOCUSED ON MEDICAL ASPECTS. (2015). European Scientific Journal, 11(21). [Link]

-

Pantothenic Acid. (n.d.). PubChem. [Link]

-

Pantothenic acid – a scoping review for Nordic Nutrition Recommendations 2023. (2023). Food & Nutrition Research, 67. [Link]

-

FTIR-ATR spectra of vitamins B2 (1), B9 (2), and B12 (3) imprinted (A)... (n.d.). ResearchGate. [Link]

Sources

- 1. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eujournal.org [eujournal.org]

- 3. Pantothenic acid – a scoping review for Nordic Nutrition Recommendations 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pantothenic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Development of a method for the parallel synthesis and purification of N-substituted pantothenamides, known inhibitors of coenzyme A biosynthesis and utilization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 8. Vitamin B5 (Pantothenic Acid) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00238D [pubs.rsc.org]

- 10. [Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. helixchrom.com [helixchrom.com]

- 12. jfda-online.com [jfda-online.com]

- 13. shimadzu.com [shimadzu.com]

- 14. Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 15. beilstein-journals.org [beilstein-journals.org]

- 16. Calcium D-Pantothenate(137-08-6) 1H NMR spectrum [chemicalbook.com]

- 17. bmse000287 Pantothenate at BMRB [bmrb.io]

- 18. The optimization of HPLC-UV conditions for use with FTIR detection in the analysis of B vitamins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Experimental Raman and IR spectral and theoretical studies of vibrational spectrum and molecular structure of Pantothenic acid (vitamin B5). | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. books.rsc.org [books.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity and Physiological Effects of D-Pantethine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Pantethine, the stable disulfide dimer of pantetheine, represents a pivotal intermediate in the biosynthesis of Coenzyme A (CoA), a fundamental cofactor in cellular metabolism. While structurally related to pantothenic acid (Vitamin B5), D-Pantethine exhibits distinct biological activities that extend beyond its role as a simple vitamin precursor. This technical guide provides a comprehensive analysis of D-Pantethine's biochemistry, mechanism of action, and multifaceted physiological effects. We will delve into its well-established role in modulating lipid metabolism, its antioxidant and neuroprotective properties, and the experimental methodologies used to validate these effects. The narrative is structured to elucidate the causal links between its molecular function and systemic outcomes, offering field-proven insights for research and development professionals.

Core Biochemistry: From D-Pantethine to Coenzyme A

The primary biological significance of D-Pantethine lies in its position as a direct precursor to Coenzyme A (CoA).[1][2] Unlike pantothenic acid, D-Pantethine is metabolically closer to CoA, bypassing several enzymatic steps and providing a more direct route to this essential cofactor.[3]

Upon ingestion, D-Pantethine is hydrolyzed to yield two molecules of pantetheine. Pantetheine is then metabolized by the enzyme pantetheinase into pantothenic acid and cysteamine.[1][4] These components are subsequently utilized in the five-step enzymatic synthesis of CoA, a pathway critical for over 70 metabolic reactions.[3][5] CoA is indispensable for the Krebs cycle, the synthesis and degradation of fatty acids, and the metabolism of amino acids and carbohydrates.[4][5]

The conversion pathway underscores the foundational mechanism of D-Pantethine's action: by increasing the intracellular pool of CoA, it fundamentally influences cellular energy production and biosynthetic processes.[6]

Caption: D-Pantethine's multi-faceted impact on lipid metabolism pathways.

Quantitative Effects on Lipid Parameters

A systematic review of 28 clinical trials and other individual studies have quantified the effects of D-Pantethine supplementation on key cardiovascular risk markers. [7]The typical dosage in these trials ranged from 600 to 1,200 mg per day. [7][8]

| Parameter | Average Reduction / Increase | Key Findings | Citations |

|---|---|---|---|

| Total Cholesterol (TC) | ~6-20% Reduction | Significant decreases observed after 16 weeks of treatment. | [6][7][9][10] |

| LDL Cholesterol (LDL-C) | ~4-20% Reduction | An 11% decrease from baseline was seen in one 16-week study. | [1][6][9][11] |

| Non-HDL Cholesterol | ~7% Reduction | Significant reduction reached by week 16 in placebo-controlled trials. | [6][9][10] |

| Triglycerides (TG) | ~16-33% Reduction | Pantethine significantly reduces triglyceride levels. | [1][7][12] |

| HDL Cholesterol (HDL-C) | ~5-10% Increase | A parallel increase in "good" cholesterol is often observed. | [2][4][13] |

| Apolipoprotein B (ApoB) | ~5% Reduction | Significant decrease from baseline observed in low-to-moderate risk individuals. | [1][14]|

Secondary Physiological Effects

Beyond lipid modulation, D-Pantethine and its metabolites exert other significant physiological effects.

Antioxidant and Anti-Inflammatory Activity

D-Pantethine contributes to cellular antioxidant defense through both direct and indirect mechanisms.

-

Indirect Glutathione Support: By facilitating the production of CoA, D-Pantethine indirectly supports the synthesis of glutathione, the body's primary endogenous antioxidant. [15]CoA is involved in metabolic pathways that provide cysteine, a rate-limiting amino acid for glutathione synthesis. [15]* Direct Radical Scavenging: The thiol (-SH) group within the cysteamine moiety of pantetheine has direct antioxidant capacity, enabling it to neutralize reactive oxygen species (ROS) and protect cell membranes from oxidative damage. [4]* Anti-inflammatory Action: D-Pantethine has been shown to exert anti-inflammatory effects by modulating cytokine activity and inhibiting pro-inflammatory pathways. [4][16]

Neuroprotective Properties

While D-Pantethine itself does not readily cross the blood-brain barrier (BBB), its metabolite cysteamine is BBB-penetrant and is believed to be responsible for the observed neuroprotective effects. [1]

-

PKAN Models: In a mouse model of pantothenate kinase-associated neurodegeneration (PKAN), D-Pantethine administration prevented the onset of the disease phenotype, restored mitochondrial membrane potential, and improved mitochondrial respiration in neurons. [1][17]* Alzheimer's and Parkinson's Models: In a mouse model of Alzheimer's disease, D-Pantethine treatment significantly reduced glial reactivity and Aβ deposition. [1]The metabolite cysteamine has also shown beneficial effects in animal models of Parkinson's and Huntington's disease. [1][17][18]The mechanism is thought to involve antioxidant effects and an increase in brain-derived neurotrophic factor (BDNF). [1]

Standardized Experimental Protocol: Clinical Investigation of Lipid-Lowering Efficacy

The causality behind D-Pantethine's efficacy has been established through rigorous clinical trials. A self-validating protocol for assessing its impact on lipid profiles in a low-to-moderate cardiovascular risk population is detailed below, synthesized from methodologies reported in authoritative studies. [6][9][11][12]

Study Design: Triple-Blinded, Placebo-Controlled Trial

-

Objective: To determine the efficacy and safety of D-Pantethine supplementation, as an adjunct to diet, in modulating plasma lipid concentrations.

-

Design: A 20-week, randomized, triple-blinded, placebo- and diet-controlled investigation.

-

Population: Adults with low-to-moderate cardiovascular disease risk, eligible for statin therapy according to NCEP guidelines. [6][19]* Phases:

-

Screening & Lead-in (4 weeks): Participants are placed on a standardized Therapeutic Lifestyle Change (TLC) diet. Baseline lipid profiles are established at the end of this phase.

-

Intervention (16 weeks): Participants are randomized to receive either D-Pantethine or a matching placebo while continuing the TLC diet.

-

Step-by-Step Methodology

-

Participant Recruitment: Screen and enroll subjects based on inclusion/exclusion criteria (e.g., LDL-C levels between 100 mg/dL and 190 mg/dL). [6]2. Dietary Standardization: All participants undergo a 4-week lead-in on the TLC diet to stabilize lipid levels and establish a dietary baseline.

-

Baseline Measurement (Week 0): Collect fasting blood samples to measure TC, LDL-C, HDL-C, non-HDL-C, Triglycerides, and ApoB.

-

Randomization & Blinding: Randomly assign participants to one of two arms:

-

Follow-up Assessments: Collect fasting blood samples at weeks 4, 8, 12, and 16 for all lipid parameters. [6][11]6. Safety Monitoring: Monitor for adverse events and assess liver enzyme levels at baseline and end-of-study to ensure safety. [1]7. Data Analysis: Use an analysis of covariance (ANCOVA), with baseline values as the covariate, to compare changes in lipid parameters between the pantethine and placebo groups at each time point. A p-value < 0.05 is considered statistically significant. [6][11]

Sources

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. labinsights.nl [labinsights.nl]

- 3. altmedrev.com [altmedrev.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pantethine, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. enduranceresearch.com [enduranceresearch.com]

- 8. dailyvita.com [dailyvita.com]

- 9. supplysidesj.com [supplysidesj.com]

- 10. New Study shows that Pantesin® Pantethine significantly lowers bad cholesterol by 11% - Pantesin [pantesin.com]

- 11. Pantethine, a derivative of vitamin B5, favorably alters total, LDL and non-HDL cholesterol in low to moderate cardiovascular risk subjects eligible for statin therapy: a triple-blinded placebo and diet-controlled investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pantesin® pantethine: Comprehensively aiding cardiovascular health for 40 years [nutraingredients.com]

- 13. Effectiveness of long-term treatment with pantethine in patients with dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pantothenic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Natural Molecules and Neuroprotection: Kynurenic Acid, Pantethine and α-Lipoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. enduranceresearch.com [enduranceresearch.com]

Navigating the Redox Maze: A Guide to the In Vitro and In Vivo Stability of Disulfide-Containing Compounds

An In-Depth Technical Guide for Researchers

Introduction: The Double-Edged Sword of the Disulfide Bond

In the landscape of drug development and molecular biology, the disulfide bond is a ubiquitous and powerful structural motif. Formed by the oxidation of two cysteine thiol groups, this covalent linkage is fundamental to the tertiary and quaternary structure of countless proteins, particularly those secreted into the harsh extracellular environment where it imparts critical structural stability.[1][2] For therapeutic peptides and proteins, from insulin to monoclonal antibodies, correct disulfide pairing is non-negotiable for biological activity and resilience against denaturation.[2][3][4]

More recently, the inherent reactivity of the disulfide bond has been cleverly exploited in sophisticated drug delivery systems, most notably in Antibody-Drug Conjugates (ADCs). Here, the disulfide acts as a cleavable linker, designed to be stable in systemic circulation but readily reduced in the intracellular environment of a target cancer cell to release a potent cytotoxic payload.[5][6][7]

However, this very reactivity presents a formidable challenge. The stability of a disulfide bond is not absolute; it is exquisitely sensitive to its chemical and biological surroundings. Premature cleavage in vivo can lead to rapid clearance, loss of efficacy, and off-target toxicity, while insufficient cleavage at the target site can render a meticulously designed drug inert.[8] This guide, written from the perspective of a field application scientist, provides a comprehensive overview of the core principles governing disulfide stability, practical methodologies for its assessment, and strategic insights for designing robust and effective disulfide-containing therapeutics.

The Chemical Core: Understanding Thiol-Disulfide Exchange

The primary mechanism governing disulfide bond cleavage in biological systems is thiol-disulfide exchange . This is not a simple hydrolysis, but rather a series of bimolecular nucleophilic substitution (S_N2) reactions.[9][10] The key insight for any researcher is that the reaction is initiated by a deprotonated thiol, the highly reactive thiolate anion (S⁻) .[4][11]

The process unfolds in two steps:

-

A nucleophilic thiolate anion from a free thiol (like glutathione) attacks one of the sulfur atoms of the disulfide bond.[9]

-

This forms a transient mixed disulfide intermediate and releases the original partnering thiol as a new thiolate anion.[1]

This exchange is a dynamic equilibrium, and its direction and rate are dictated by the relative concentrations of reacting thiols and disulfides and the intrinsic reactivity of the species involved.[12][13]

Key Factors Influencing Disulfide Stability

A compound's journey through the body exposes it to vastly different environments. Understanding these factors is critical to predicting and engineering disulfide stability.

The Physiological Redox Environment

The body is not a uniform redox environment. The stability of a disulfide bond is profoundly influenced by its location.[5]

-

Extracellular Space (Blood Plasma): This is a relatively oxidizing environment. The concentration of reduced thiols is low (e.g., cysteine at ~10 µM), while potential disulfides are more abundant. Disulfide bonds are generally stable here, which is essential for circulating proteins and ADCs.[14][15]

-

Intracellular Environment (Cytosol): This is a highly reducing environment. The key player is glutathione (GSH) , a tripeptide present at millimolar concentrations (1-10 mM).[9][11] The high ratio of reduced GSH to its oxidized form (GSSG) creates a potent reducing potential that rapidly cleaves accessible disulfide bonds.[9][16] This intracellular cleavage is the desired mechanism of action for many disulfide-linked prodrugs.[5]

Enzymatic catalysis also plays a major role. Enzymes like Protein Disulfide Isomerase (PDI) and Thioredoxin (Trx) , found in compartments like the endoplasmic reticulum and on cell surfaces, actively catalyze the formation, reduction, and rearrangement of disulfide bonds.[10][17][18][19][20] Their activity can significantly accelerate disulfide cleavage beyond what would be expected from passive thiol exchange alone.

The Impact of pH

The rate of thiol-disulfide exchange is strongly pH-dependent.[3][4] The attacking species is the thiolate anion (S⁻), not the protonated thiol (SH). The formation of this anion is governed by the thiol's pKa (typically ~8.5 for cysteine).

-

At physiological pH (~7.4): A small but significant fraction of thiols exists as the reactive thiolate.

-

At basic pH (>8): Deprotonation is favored, increasing the concentration of thiolate and dramatically accelerating the rate of disulfide cleavage.[21][22]

-

At acidic pH (<7): The thiol remains protonated, drastically slowing the reaction. Disulfide bonds are generally stable under acidic conditions in the absence of strong reducing agents.[5][23][24]

This is a critical consideration for experimental design. In vitro assays must be performed in buffers that accurately reflect the pH of the intended biological compartment.

Structural Effects: Steric Hindrance

Perhaps the most powerful tool for a drug developer is the modulation of disulfide stability through structural modification. Introducing bulky chemical groups adjacent to the disulfide bond creates steric hindrance , which physically shields the S-S bond from nucleophilic attack by thiols like GSH.[8][25]

This strategy is paramount in the design of ADCs. Early ADCs with unhindered linkers showed poor stability in circulation. Modern linkers incorporate steric hindrance, for instance, by adding methyl groups on the carbon atom adjacent to the disulfide bond.[6] This modification can dramatically increase the plasma half-life of the conjugate without completely preventing its reduction in the high-GSH environment of the target cell.[8][14] The goal is to strike a delicate balance: sufficient stability in circulation for the drug to reach its target, coupled with efficient release upon internalization.[5][14][15]

A Practical Guide to Assessing Disulfide Stability

Validating the stability of a disulfide-containing compound is a cornerstone of preclinical development. A multi-pronged approach using robust in vitro assays and precise analytical methods is required.

In Vitro Stability Assays

These experiments aim to simulate physiological conditions to predict in vivo behavior.

Objective: To assess the stability of a disulfide compound in blood plasma, simulating its stability in systemic circulation.

Methodology:

-

Preparation: Thaw human (or other species) plasma at 37°C. Centrifuge to remove any cryoprecipitates.

-

Incubation: Spike the disulfide-containing compound into the plasma to a final concentration (e.g., 1-10 µM). Incubate the mixture in a temperature-controlled shaker at 37°C.

-

Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma mixture.

-

Quenching: Immediately stop the reaction by adding a quenching solution. This is typically a cold organic solvent (e.g., acetonitrile) containing a protein precipitating agent and an alkylating agent (e.g., N-ethylmaleimide) to cap any free thiols and prevent post-sampling exchange.

-

Sample Processing: Vortex vigorously and centrifuge at high speed to pellet the precipitated plasma proteins.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS to quantify the remaining parent compound.

Objective: To assess the susceptibility of a disulfide bond to reduction in a high-thiol environment, mimicking the cell cytosol.

Methodology:

-

Preparation: Prepare a solution of reduced glutathione (GSH) in a physiologically relevant buffer (e.g., PBS, pH 7.4) to a final concentration mimicking the cytosol (e.g., 5 mM).

-

Incubation: Add the disulfide-containing compound to the GSH solution. Incubate at 37°C.

-

Time Points: At various time points (often much shorter than the plasma assay, e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot.

-

Quenching: Quench the reaction, typically with an acid (which protonates the thiolate) or an alkylating agent.

-

Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the parent compound and identify cleavage products.

Core Analytical Methodologies

Accurate quantification is key. Several complementary techniques are used to monitor the fate of disulfide-containing compounds.

| Method | Principle | Application & Insights |

| Reverse-Phase HPLC | Separates compounds based on hydrophobicity. | The workhorse for quantifying the disappearance of the parent compound and the appearance of cleavage products over time.[26] |

| LC-Mass Spectrometry (LC-MS) | Separates compounds and identifies them by their mass-to-charge ratio. | Confirms the identity of the parent compound and its metabolites/cleavage products. Essential for definitive structural elucidation.[27][28][29] |

| Ellman's Reagent (DTNB) Assay | A colorimetric assay where DTNB reacts with free thiols to produce a yellow-colored product (TNB²⁻) that absorbs at 412 nm. | Used to quantify the generation of free thiols resulting from disulfide bond reduction.[27][30][31] |

| Non-reducing SDS-PAGE | Separates proteins/large molecules by size under denaturing but non-reducing conditions. | A simple, qualitative method for visualizing the integrity of large molecules like antibodies. Cleavage of inter-chain disulfides results in the appearance of bands corresponding to the individual light and heavy chains.[27] |

Conclusion: Rational Design for a Complex Biology

The stability of a disulfide bond is a dynamic and context-dependent property, governed by a triad of factors: the local redox environment, pH, and the compound's own molecular structure. For researchers in drug development, mastering these principles is not an academic exercise—it is fundamental to designing safe and effective therapeutics. By combining a deep mechanistic understanding with rigorous in vitro evaluation and precise analytical chemistry, we can learn to navigate the body's complex redox maze. This allows us to engineer disulfide-containing molecules that are not merely stable, but are intelligently designed to be stable where they must be, and reactive where they need to be, ultimately translating elegant chemistry into therapeutic success.

References

-

Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

-

Chakravarthi, S., Jessop, C. E., & Bulleid, N. J. (2006). The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress. EMBO reports, 7(3), 271–275. [Link]

-

Keire, D. A., Strauss, E., Guo, W., Noszal, B., & Rabenstein, D. L. (1998). Kinetics and equilibria of thiol/disulfide interchange reactions of selected biological thiols and related molecules with oxidized glutathione. The Journal of Organic Chemistry, 63(19), 6452-6459. [Link]

-

Fava, A., Iliceto, A., & Camera, E. (1957). Kinetics of the Thiol-Disulfide Exchange. Journal of the American Chemical Society, 79(4), 833–838. [Link]

-

Singh, R., & Whitesides, G. M. (1991). Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol. Journal of the American Chemical Society, 113(13), 4992-4998. [Link]

-

Nagy, P. (2012). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 18(13), 1623-41. [Link]

-

Wikipedia contributors. (2024). Disulfide (biochemistry). Wikipedia. [Link]

-

Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. [Link]

-

Lu, C., & Schneider, J. P. (2018). Steric Effects in Peptide and Protein Exchange with Activated Disulfides. Bioconjugate chemistry, 29(4), 1136–1143. [Link]

-

QuickTakes. (n.d.). How do pH levels affect protein stability and what role do disulfide bonds play in this context? Biotechnology. [Link]

-

Wikipedia contributors. (2023). Glutathione disulfide. Wikipedia. [Link]

-

Wikipedia contributors. (2023). Protein disulfide-isomerase. Wikipedia. [Link]

-

Poole, L. B. (2015). From structure to redox: the diverse functional roles of disulfides and implications in disease. Journal of Biological Chemistry, 290(47), 28058-28066. [Link]

-

The Royal Society of Chemistry. (2018). CHAPTER 1.4: Analysis of Disulfide Bond Formation in Therapeutic Proteins. Books. [Link]

-

Hogg, P. J. (2003). Allosteric disulfides. Journal of Biological Chemistry, 278(11), 8683-8686. [Link]

-

Bernardes, G. J. L., et al. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Chemical Science, 7(10), 6479-6484. [Link]

-

ResearchGate. (2018). Which pH does disulfide bond form preferably, high pH (~8) or low pH (~6)?. [Link]

-

Chemistry Stack Exchange. (2012). Can acidic conditions break disulfide bonds. [Link]

-

ResearchGate. (n.d.). Disulfide Bond Formation. Request PDF. [Link]

-

M-CSA. (n.d.). Protein disulfide-isomerase (eukaryotic). Mechanism and Catalytic Site Atlas. [Link]

-

Wang, Q., Guan, J., Wan, J., & Li, Z. (2020). Disulfide based prodrugs for cancer therapy. RSC Advances, 10(43), 25683-25694. [Link]

-

Croguennec, T., et al. (2004). Steric Effects Governing Disulfide Bond Interchange during Thermal Aggregation in Solutions of β-Lactoglobulin B and α-Lactalbumin. Journal of Agricultural and Food Chemistry, 52(26), 8050-8057. [Link]

-

Guo, J., et al. (2016). Enhancing protein stability with extended disulfide bonds. Proceedings of the National Academy of Sciences, 113(21), 5913-5918. [Link]

-

Reddit. (2024). Is low pH enough to break a disulfide bond?. r/Mcat. [Link]

-

Wang, L., et al. (2020). Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides. Chemical Science, 11(26), 6825-6831. [Link]

-

Chemistry LibreTexts. (2022). 15.6: Redox Reactions of Thiols and Disulfides. [Link]

-

YouTube. (2024). Glutathione Reductase. [Link]

-

A-C-S, et al. (2016). Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway. Antioxidants & Redox Signaling, 24(10), 545-556. [Link]

-

Badescu, G., et al. (2014). Bridging Disulfides for Stable and Defined Antibody Drug Conjugates. Bioconjugate Chemistry, 25(6), 1124-1136. [Link]

-

Giles, G. I., & Jacob, C. (2002). Quantification of Thiols and Disulfides. Methods in Molecular Biology, 194, 21-30. [Link]

-

B-L, et al. (2018). Multifaceted Roles of Disulfide Bonds. Peptides as Therapeutics. Chemical Reviews, 118(16), 7641-7672. [Link]

-

MetwareBio. (n.d.). From Stability to Function: The Importance of Disulfide Bonds in Proteins. [Link]

-

ResearchGate. (2025). (PDF) Decoupling Stability and Release in Disulfide Bonds with Antibody-Small Molecule Conjugates. [Link]

-

Ilan, Y., et al. (2018). Reduction of leucocyte cell surface disulfide bonds during immune activation is dynamic as revealed by a quantitative proteomics workflow (SH-IQ). Philosophical Transactions of the Royal Society B: Biological Sciences, 373(1756), 20170158. [Link]

-

Taylor & Francis Online. (n.d.). Protein disulfide isomerase – Knowledge and References. [Link]

-

Wang, S., & Li, W. (2014). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Journal of Analytical & Bioanalytical Techniques, 5(5), 1000206. [Link]

-

Wang, C. C. (2019). PDI-Regulated Disulfide Bond Formation in Protein Folding and Biomolecular Assembly. International Journal of Molecular Sciences, 20(13), 3169. [Link]

-

Semantic Scholar. (n.d.). Reactivity of disulfide bonds is markedly affected by structure and environment: implications for protein modification and stability. [Link]

-

Chen, Y. W., & Zhang, X. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. Critical Reviews in Biotechnology, 31(4), 348-361. [Link]

-

Hogg, P. J. (2002). Disulfide bonds as switches for protein function. Trends in Biochemical Sciences, 27(9), 458-462. [Link]

-

Flaumenhaft, R. (2013). Control of blood proteins by functional disulfide bonds. Blood, 121(23), 4648-4654. [Link]

-

MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]

Sources

- 1. Disulfide (biochemistry) - Wikipedia [en.wikipedia.org]

- 2. From Stability to Function: The Importance of Disulfide Bonds in Proteins - MetwareBio [metwarebio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uwaterloo.ca [uwaterloo.ca]

- 5. Disulfide based prodrugs for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04155F [pubs.rsc.org]

- 6. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Glutathione disulfide - Wikipedia [en.wikipedia.org]

- 17. Protein disulfide-isomerase - Wikipedia [en.wikipedia.org]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. mdpi.com [mdpi.com]

- 20. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 24. reddit.com [reddit.com]

- 25. Steric Effects in Peptide and Protein Exchange with Activated Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol - PMC [pmc.ncbi.nlm.nih.gov]

- 27. books.rsc.org [books.rsc.org]

- 28. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]

- 29. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]

An In-depth Technical Guide to the Solubility of Bis(N-pantothenylamidoethyl) disulfide (Pantethine)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of Pantethine

Bis(N-pantothenylamidoethyl) disulfide, more commonly known as Pantethine, is the stable disulfide dimer of pantetheine. As a derivative of pantothenic acid (Vitamin B5), it serves as a crucial intermediate in the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including those involved in lipid and carbohydrate metabolism[1][2]. Its role as a nutraceutical and its potential therapeutic applications, particularly in modulating lipid profiles, have garnered significant interest within the scientific community[2]. For researchers and formulation scientists, a thorough understanding of Pantethine's solubility in various solvent systems is paramount for designing robust experimental protocols, developing effective delivery systems, and ensuring the reliability of preclinical and clinical data.

This technical guide provides a comprehensive overview of the solubility of Pantethine in both aqueous and organic solvents. It is designed to be a practical resource, offering not only a compilation of available solubility data but also detailed experimental protocols for its determination and an exploration of the key factors influencing its solubility and stability.

Physicochemical Properties of Pantethine

A foundational understanding of Pantethine's physicochemical properties is essential for interpreting its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C22H42N4O8S2 | [3] |

| Molecular Weight | 554.7 g/mol | [3] |

| Appearance | Solid | [4] |

| LogP (calculated) | -2.2 | [3] |

The negative LogP value suggests a hydrophilic nature, which is consistent with its good aqueous solubility.

Aqueous and Organic Solvent Solubility of Pantethine

The solubility of Pantethine has been reported in various solvents, though some discrepancies exist in the literature. This section consolidates the available data to provide a clear overview. It is important to note that experimental conditions can significantly influence solubility outcomes.

| Solvent | Type | Reported Solubility | Source(s) |

| Water | Aqueous | ≥ 100 mg/mL | [5][6] |

| Slightly soluble | [4][7] | ||

| DMSO (Dimethyl Sulfoxide) | Organic (Aprotic Polar) | ≥ 100 mg/mL | [5][6] |

| Insoluble | [8][9] | ||

| Ethanol | Organic (Protogenic Polar) | 100 mg/mL (with ultrasonic) | [5][6] |

| Acetonitrile | Organic (Aprotic Polar) | Slightly soluble | [4][7] |

| Methanol | Organic (Protogenic Polar) | Slightly soluble | [10] |

| Ethyl Acetate | Organic (Aprotic) | Freely soluble (for Pantothenic Acid) | [2][11] |

| Hexane | Organic (Nonpolar) | Insoluble (for Pantothenic Acid) | [12] |

Expert Analysis of Discrepancies:

The conflicting reports on the solubility of Pantethine in water and DMSO warrant careful consideration. The description of "slightly soluble" may be context-dependent or may refer to observations without rigorous quantification. Conversely, the value of "≥ 100 mg/mL" suggests high solubility. The "insoluble" report in DMSO is a significant outlier, especially given that another source indicates high solubility. This could be due to differences in the purity of the Pantethine sample, the water content of the DMSO, or the experimental methodology. Given these inconsistencies, experimental verification of solubility in the specific solvent and conditions of interest is strongly recommended.

Factors Influencing the Solubility and Stability of Pantethine

The solubility of Pantethine is not an intrinsic constant but is influenced by several environmental factors. Understanding these factors is critical for accurate solubility determination and for the preparation of stable solutions.

-

Temperature: Temperature can affect both the rate of dissolution and the equilibrium solubility. For most solids, solubility increases with temperature. However, the thermal stability of Pantethine must also be considered, as elevated temperatures can lead to degradation[13].

-

Purity of the Compound: Impurities can significantly impact the measured solubility. It is crucial to use a well-characterized and pure sample of Pantethine for accurate solubility studies.

-

Solvent Purity: The presence of water in organic solvents, for instance, can alter the polarity of the solvent and, consequently, the solubility of a solute. Using high-purity, anhydrous solvents is recommended for non-aqueous solubility determination.

-

Stability: Pantethine, being a disulfide, is susceptible to reduction. It can also undergo hydrolysis, thermal degradation, and oxidation[14]. The stability of Pantethine in a particular solvent system will directly affect the reliability of solubility measurements over time. It is known to be less stable than pantothenic acid and refrigeration is often recommended for storage[14].

Diagram 1: Factors Influencing Pantethine Solubility

Experimental Protocols for Solubility Determination

The choice of method for solubility determination depends on the specific research question. For drug discovery and development, both thermodynamic and kinetic solubility assays provide valuable information.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method based on OECD 105)

This protocol is designed to determine the equilibrium solubility of Pantethine in a given solvent.

Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility as it allows the system to reach equilibrium, providing a measure of the true saturation solubility. This is crucial for understanding the maximum achievable concentration of a drug in a given medium.

Diagram 2: Workflow for Thermodynamic Solubility Determination

Materials:

-

This compound (Pantethine), pure solid

-

Solvent of interest (e.g., purified water, phosphate buffer of desired pH, organic solvent)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Test Solution:

-

Add an excess amount of solid Pantethine to a glass vial. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Add a known volume of the solvent of interest to the vial.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary study may be needed to determine the time to equilibrium (typically 24-72 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the test temperature for a period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

-

Carefully collect the supernatant using a pipette, ensuring not to disturb the solid pellet.

-

Filter the supernatant through a syringe filter appropriate for the solvent. This step is critical to remove any remaining fine particles.

-

-

Quantification:

-

Prepare a series of standard solutions of Pantethine of known concentrations in the solvent of interest.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV method. A suitable detection wavelength for Pantethine is in the low UV range, around 210-220 nm.

-

Construct a calibration curve from the standard solutions (peak area vs. concentration).

-

Determine the concentration of Pantethine in the sample from the calibration curve. This concentration represents the thermodynamic solubility.

-

Protocol 2: Kinetic Solubility Assay

This protocol is a higher-throughput method often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.

Rationale: The kinetic solubility assay mimics the conditions often encountered in high-throughput screening (HTS) where compounds are introduced into an aqueous buffer from a concentrated DMSO stock. This method provides an indication of a compound's propensity to precipitate under these non-equilibrium conditions, which is valuable for identifying potential issues in biological assays.

Materials:

-

Pantethine stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microplate

-

Plate reader capable of nephelometry or UV-Vis absorbance measurement

-

Multichannel pipette

Procedure:

-

Preparation of the Assay Plate:

-

Using a multichannel pipette, add the aqueous buffer to the wells of a 96-well plate.

-

Add a small volume of the Pantethine DMSO stock solution to the buffer in each well to achieve the desired final concentration. It is common to perform a serial dilution to test a range of concentrations.

-

-

Incubation:

-

Seal the plate and mix the contents, for example, by shaking on a plate shaker for a defined period (e.g., 1-2 hours) at a controlled temperature.

-

-

Measurement:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility.

-

UV-Vis Absorbance: Alternatively, use a filter plate to separate the precipitated material. Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration in the clear filtrate can be determined by comparison to a standard curve.

-

Conclusion

This technical guide has synthesized the available information on the solubility of this compound. While Pantethine is generally considered to have good aqueous solubility, the conflicting data in the literature underscores the critical importance of experimental verification for any specific application. The provided protocols for thermodynamic and kinetic solubility determination offer robust frameworks for researchers to generate reliable and relevant data. A comprehensive understanding of the factors influencing solubility and stability, as outlined in this guide, will empower scientists to handle this promising molecule with greater precision and to design more effective research and development strategies.

References

- Kelly, G. S. (1997). Pantethine: A Review of its Biochemistry and Therapeutic Applications.

-

Patsnap. (2024, July 17). What is the mechanism of Pantethine? Synapse. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Pantothenic acid. Retrieved from [Link]

-

Alzheimer's Drug Discovery Foundation. (n.d.). Pantethine. Retrieved from [Link]

- Yusof, N. A., et al. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. RSC Advances, 5(91), 74132-74137.

- Hudson, T. J., & Allen, R. J. (1984). Determination of pantothenic acid in multivitamin pharmaceutical preparations by reverse-phase high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 73(1), 113-115.

-

Shimadzu. (n.d.). L556B USP-Compliant Analysis of Vitamins in Dietary Supplements Analysis of Calcium Pantothenate by Nexera™ XR. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2018). Safety Assessment of Panthenol, Pantothenic Acid, and Derivatives as Used in Cosmetics. Retrieved from [Link]

-

Dong, M. W. (2021, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2022). A Review on Analytical Method Development and Validation of Ascorbic Acid. Retrieved from [Link]

- Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 17(4), 451-460.

- Epshtein, N. A. (2004). Validation of HPLC techniques for pharmaceutical analysis. Pharmaceutical Chemistry Journal, 38(4), 212-233.

-

Selleckchem. (n.d.). D-Pantethine | ≥99%(HPLC) | Selleck | Vitamin 阻害剤. Retrieved from [Link]

-

PubChem. (n.d.). Pantethine. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Pantethine. Retrieved from [Link]

- Singh, M., et al. (2017). High Performance Liquid Chromatography Method for the Estimation of Water Soluble Vitamin in Five Wild Edible Fruits Consumed by the Tribal People of North-eastern Region in India. International Journal of Current Microbiology and Applied Sciences, 6(10), 2900-2913.

- Pappa, A., et al. (2022). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Molecules, 27(19), 6245.

- US Patent No. US20040043073A1. (2004). Pharmaceutical compositions for drugs having pH-dependent solubility.

- Volpe, D. A., et al. (2013). pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. Molecular Pharmaceutics, 10(10), 3785-3796.

- Al-Edresi, S. L., & Al-shdefat, R. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Brazilian Journal of Pharmaceutical Sciences, 54(1).

Sources

- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 2. fumben.com [fumben.com]

- 3. Pantethine | C22H42N4O8S2 | CID 452306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. shimadzu.com [shimadzu.com]

- 7. caymanchem.com [caymanchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleck.co.jp [selleck.co.jp]

- 10. researchgate.net [researchgate.net]

- 11. Pantothenic Acid | C9H17NO5 | CID 6613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pantothenic acid - Wikipedia [en.wikipedia.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

The Therapeutic Potential of Pantethine in Hypercholesterolemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypercholesterolemia is a significant risk factor for cardiovascular disease, the leading cause of mortality worldwide. While statins are the cornerstone of current lipid-lowering therapy, there is a growing need for alternative and adjunctive treatments with favorable safety profiles. Pantethine, the stable disulfide form of pantetheine and a precursor to Coenzyme A (CoA), has emerged as a promising nutraceutical agent for the management of high cholesterol. This technical guide provides an in-depth analysis of the biochemical mechanisms, clinical evidence, and experimental methodologies related to the therapeutic application of pantethine in hypercholesterolemia. It aims to equip researchers and drug development professionals with the foundational knowledge required to explore and advance the clinical utility of this compound.

Introduction: The Unmet Need in Cholesterol Management

Despite the widespread use of statins, a substantial number of patients experience statin intolerance, characterized by muscle pain and other adverse effects, or do not achieve their target low-density lipoprotein cholesterol (LDL-C) levels.[1] This highlights the critical need for alternative or complementary therapeutic strategies. Pantethine, a derivative of vitamin B5 (pantothenic acid), presents a compelling profile due to its multifaceted mechanism of action and generally favorable safety profile.[2][3] Unlike statins, which primarily target a single enzyme in the cholesterol synthesis pathway, pantethine influences multiple aspects of lipid metabolism.[2]

Biochemical Underpinnings: Pantethine's Role in Cellular Metabolism